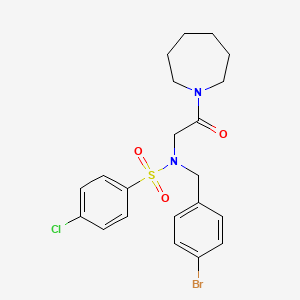
N-(2-(azepan-1-yl)-2-oxoethyl)-N-(4-bromobenzyl)-4-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(azepan-1-yl)-2-oxoethyl)-N-(4-bromobenzyl)-4-chlorobenzenesulfonamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as "compound X" in the literature. This compound has shown promising results in various research studies, and its potential applications are being explored in different fields.
Wirkmechanismus
The mechanism of action of compound X is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways. This inhibition can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X have been extensively studied in animal models. It has been shown to reduce inflammation and oxidative stress in various tissues. It has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. The compound has been found to have a good safety profile and does not cause any significant toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using compound X in lab experiments include its potent activity against various pathogens and its ability to inhibit the growth of cancer cells. However, the compound has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the compound can be expensive to synthesize, which can limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for research on compound X. One potential area of research is the development of more efficient synthesis methods to increase the yield and reduce the cost of the compound. Another area of research is the exploration of the compound's potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of N-(2-(azepan-1-yl)-2-oxoethyl)-N-(4-bromobenzyl)-4-chlorobenzenesulfonamide involves several steps. The starting materials include 4-chlorobenzenesulfonyl chloride, 4-bromobenzylamine, and azepan-1-amine. These materials are reacted in the presence of a suitable base to obtain the intermediate product. The intermediate is then reacted with 2-oxoethyl isocyanate to yield the final product.
Wissenschaftliche Forschungsanwendungen
The compound X has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also demonstrated antibacterial and antifungal activity against various pathogens.
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrClN2O3S/c22-18-7-5-17(6-8-18)15-25(16-21(26)24-13-3-1-2-4-14-24)29(27,28)20-11-9-19(23)10-12-20/h5-12H,1-4,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWMREADPCCYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]-4-chlorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7713810.png)
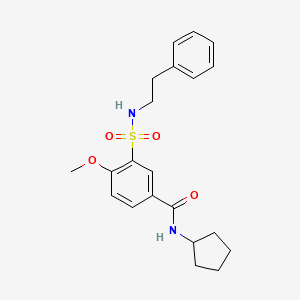
![4-(6-Chloro-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B7713818.png)
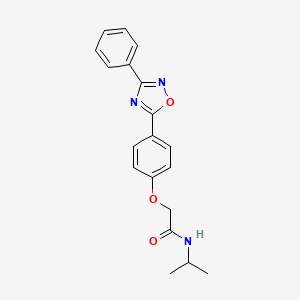
![3-(3-methoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713835.png)
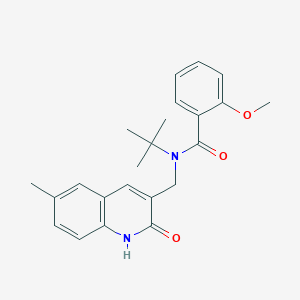
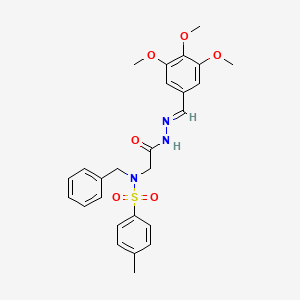
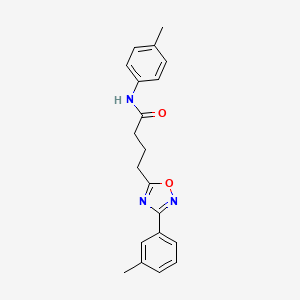
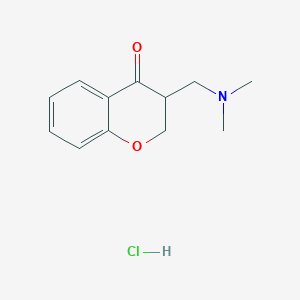
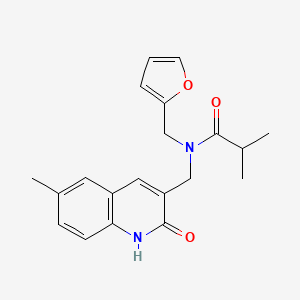
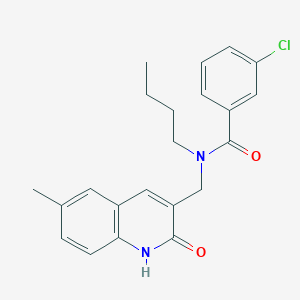
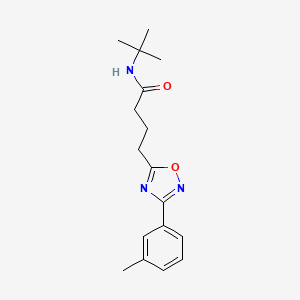
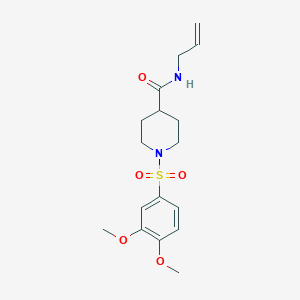
![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713893.png)